1-Ethylcyclopropane-1-carboxylic acid

Description

The exact mass of the compound 1-Ethylcyclopropane-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Ethylcyclopropane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethylcyclopropane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

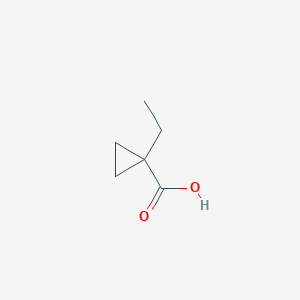

Structure

3D Structure

Properties

IUPAC Name |

1-ethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-6(3-4-6)5(7)8/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZHVHBTFKOUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620839 | |

| Record name | 1-Ethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150864-95-2 | |

| Record name | 1-Ethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethylcyclopropane-1-carboxylic acid (CAS: 150864-95-2)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development interested in the properties, synthesis, and applications of 1-Ethylcyclopropane-1-carboxylic acid.

Introduction

1-Ethylcyclopropane-1-carboxylic acid is a substituted cyclopropane derivative that has emerged as a valuable building block in medicinal chemistry. The cyclopropane ring, a three-membered carbocycle, imparts unique conformational rigidity and electronic properties to molecules.[1] These characteristics are increasingly exploited in drug design to enhance potency, improve metabolic stability, and fine-tune pharmacokinetic profiles.[1] This guide will provide a detailed overview of the physicochemical properties, a plausible synthetic route, and the known applications of 1-Ethylcyclopropane-1-carboxylic acid, with a focus on its utility in the synthesis of therapeutic agents.

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. The key properties of 1-Ethylcyclopropane-1-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 150864-95-2 | PubChem[2] |

| Molecular Formula | C₆H₁₀O₂ | PubChem[2] |

| Molecular Weight | 114.14 g/mol | PubChem[2] |

| IUPAC Name | 1-ethylcyclopropane-1-carboxylic acid | PubChem[2] |

| SMILES | CCC1(CC1)C(=O)O | PubChem[2] |

| InChI | InChI=1S/C6H10O2/c1-2-6(3-4-6)5(7)8/h2-4H2,1H3,(H,7,8) | PubChem[2] |

| XlogP (predicted) | 1.0 | PubChemLite[3] |

| Monoisotopic Mass | 114.06808 Da | PubChemLite[3] |

Proposed Synthesis of 1-Ethylcyclopropane-1-carboxylic acid

A proposed two-step synthesis is outlined below:

Step 1: Synthesis of Diethyl 1-ethyl-1,1-cyclopropanedicarboxylate

The first step involves the reaction of diethyl ethylmalonate with a 1,2-dihalogenated ethane, such as 1,2-dibromoethane, in the presence of a strong base. The base deprotonates the α-carbon of the malonic ester, creating a nucleophile that subsequently undergoes a double alkylation with the dihaloalkane to form the cyclopropane ring.

Experimental Protocol: Synthesis of Diethyl 1-ethyl-1,1-cyclopropanedicarboxylate

-

To a stirred solution of a strong, non-nucleophilic base such as sodium hydride (2.2 equivalents) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), add diethyl ethylmalonate (1.0 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the enolate.

-

Cool the reaction mixture back to 0 °C and add 1,2-dibromoethane (1.1 equivalents) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield diethyl 1-ethyl-1,1-cyclopropanedicarboxylate.

Step 2: Hydrolysis and Decarboxylation to 1-Ethylcyclopropane-1-carboxylic acid

The resulting diethyl 1-ethyl-1,1-cyclopropanedicarboxylate is then subjected to hydrolysis and decarboxylation to yield the final product. This is typically achieved by heating the diester in the presence of a strong acid or base.

Experimental Protocol: Synthesis of 1-Ethylcyclopropane-1-carboxylic acid

-

To a solution of diethyl 1-ethyl-1,1-cyclopropanedicarboxylate (1.0 equivalent) in a suitable solvent such as ethanol or dioxane, add an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide (3.0 equivalents).

-

Heat the reaction mixture to reflux for 4-8 hours, or until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully acidify with a concentrated acid, such as hydrochloric acid, to a pH of approximately 1-2. This will protonate the carboxylate and initiate decarboxylation upon heating.

-

Gently heat the acidified mixture to around 50-70 °C to facilitate the decarboxylation, which is evidenced by the evolution of carbon dioxide.

-

After the gas evolution ceases, cool the mixture to room temperature.

-

Extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Ethylcyclopropane-1-carboxylic acid.

-

Further purification can be achieved by vacuum distillation or recrystallization.

Caption: Proposed two-step synthesis of 1-Ethylcyclopropane-1-carboxylic acid.

Applications in Drug Discovery and Development

1-Ethylcyclopropane-1-carboxylic acid serves as a key intermediate in the synthesis of complex, biologically active molecules. Its rigid cyclopropane core allows for precise positioning of substituents in three-dimensional space, which can be crucial for optimal interaction with biological targets.

Role as a Building Block in the Synthesis of RIP1 Kinase Inhibitors

A notable application of 1-Ethylcyclopropane-1-carboxylic acid is in the synthesis of inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase.[4][5] RIP1 kinase is a key mediator of necroptosis, a form of programmed cell death, and is implicated in various inflammatory diseases. A patent for RIP1 inhibitors describes the use of 1-Ethylcyclopropane-1-carboxylic acid as a reagent in the preparation of these therapeutic agents.[4][5]

Caption: Role of 1-Ethylcyclopropane-1-carboxylic acid in RIP1 inhibitor synthesis.

Application in the Development of p53 Function Restorers

Another significant application is in the synthesis of compounds designed to restore the function of mutant p53, a tumor suppressor protein that is inactivated in many cancers.[6] A patent application details the use of 1-Ethylcyclopropane-1-carboxylic acid in the synthesis of molecules that can potentially reactivate mutant p53, highlighting its importance in oncology research.[6]

Potential Antimicrobial Activity

While recent research is focused on its role as a synthetic intermediate, older literature suggests that alkyl-substituted cyclopropane carboxylic acids may possess intrinsic biological activity. A 1967 study in "Farmakol Toksikol" investigated the germistatic activity of this class of compounds against a range of bacteria and fungi.[7] This suggests a potential, albeit less explored, application of 1-Ethylcyclopropane-1-carboxylic acid and its derivatives as antimicrobial agents. Further research would be necessary to validate and characterize this activity.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Ethylcyclopropane-1-carboxylic acid is classified as a substance that causes severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood.

Conclusion

1-Ethylcyclopropane-1-carboxylic acid (CAS: 150864-95-2) is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique structural features, conferred by the cyclopropane ring, make it an attractive component in the design of novel therapeutic agents. As demonstrated by its use in the synthesis of RIP1 kinase inhibitors and potential p53 function restorers, this compound holds significant promise for the development of new drugs targeting a range of diseases. While its synthesis is not yet widely documented in peer-reviewed literature, established chemical principles allow for the design of a robust synthetic route. The potential for intrinsic antimicrobial activity adds another dimension to the possible applications of this and related compounds, warranting further investigation. As the demand for novel chemical scaffolds in drug discovery continues to grow, the importance of specialized building blocks like 1-Ethylcyclopropane-1-carboxylic acid is set to increase.

References

-

CP Lab Safety. 1?ethylcyclopropane?1?carboxylic acid, min 97%, 1 gram. [Link]

- Google Patents. US20210284598A1 - RIP1 Inhibitors.

-

Bioactive Compounds in Health and Disease. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Link]

-

ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

-

MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

-

Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

-

ResearchGate. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. [Link]

-

PubChem. 1-Ethylcyclopropane-1-carboxylic acid. [Link]

-

PubChemLite. 150864-95-2 (C6H10O2). [Link]

-

PubMed. [Germistatic activity of alkyl-substituted cyclopropane carboxylic acids]. [Link]

-

Organic Syntheses. Cyclopropanecarboxylic acid. [Link]

-

YouTube. Synthesis of Cyclopropanecarboxylic Acid. [Link]

-

Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

- Google Patents. WO2021231474A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION.

-

RSC Publishing. The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid derivatives. [Link]

-

PubChemLite. C6H10O2 - Explore. [Link]

-

PubChemLite. C6H10O2S - Explore. [Link]

-

PubChemLite. Explore - H2S. [Link]

-

Autechaux. 1-ethylcyclopropane-1-carboxylic acid;CAS No.:150864-95-2. [Link]

- Google Patents. US20210284598A1 - RIP1 Inhibitors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Ethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 21960707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 150864-95-2 (C6H10O2) [pubchemlite.lcsb.uni.lu]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US20210284598A1 - RIP1 Inhibitors - Google Patents [patents.google.com]

- 6. WO2021231474A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION - Google Patents [patents.google.com]

- 7. [Germistatic activity of alkyl-substituted cyclopropane carboxylic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Ethylcyclopropane-1-carboxylic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of medicinal chemistry and drug discovery, the demand for novel molecular scaffolds that can impart desirable physicochemical and pharmacological properties to drug candidates is ever-present. Among the myriad of structural motifs, the cyclopropane ring has garnered significant attention for its unique conformational constraints and electronic properties. This guide focuses on a specific, yet increasingly important, derivative: 1-Ethylcyclopropane-1-carboxylic acid . This molecule is emerging as a valuable building block, particularly in the burgeoning field of targeted protein degradation. Its compact, rigid structure offers a strategic advantage in the design of sophisticated therapeutic agents. This document provides a comprehensive overview of its molecular structure, weight, synthesis, and its critical role in the development of next-generation therapeutics.

Molecular Structure and Properties

1-Ethylcyclopropane-1-carboxylic acid is a disubstituted cyclopropane derivative. The presence of both an ethyl group and a carboxylic acid moiety on the same carbon atom of the three-membered ring results in a chiral center, although it is commonly supplied and used as a racemic mixture.

Key Identifiers and Molecular Weight

| Property | Value | Source |

| IUPAC Name | 1-ethylcyclopropane-1-carboxylic acid | [1] |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [1] |

| CAS Number | 150864-95-2 | [1][2] |

| SMILES | CCC1(CC1)C(=O)O | [1] |

| InChI | InChI=1S/C6H10O2/c1-2-6(3-4-6)5(7)8/h2-4H2,1H3,(H,7,8) | [1] |

The molecular structure imparts a unique three-dimensional shape that is of great interest in drug design. The cyclopropane ring is conformationally restricted, which can help to lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target.

Figure 1. 2D Molecular Structure of 1-Ethylcyclopropane-1-carboxylic acid.

Synthesis and Characterization

Postulated Synthetic Pathway

A likely synthetic route would start from ethyl cyanoacetate or a similar active methylene compound. The rationale behind this choice is the acidity of the alpha-protons, which allows for sequential alkylation.

Figure 2. A plausible synthetic workflow for 1-Ethylcyclopropane-1-carboxylic acid.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of related compounds, such as cyclopropane-1,1-dicarboxylic acid.[3]

Step 1: Ethylation of Ethyl Cyanoacetate

-

To a solution of sodium ethoxide in ethanol, ethyl cyanoacetate is added dropwise at 0 °C.

-

Ethyl iodide is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield ethyl 2-cyanobutanoate.

Step 2: Cyclopropanation

-

The ethyl 2-cyanobutanoate is treated with a strong base, such as sodium hydride, in an aprotic solvent like DMF.

-

1,2-Dibromoethane is added, and the mixture is heated to facilitate the intramolecular cyclization.

-

After cooling, the reaction is worked up by adding water and extracting the product.

Step 3: Hydrolysis

-

The resulting ethyl 1-cyanocyclopropane-1-carboxylate is subjected to vigorous acidic hydrolysis, typically by refluxing with a strong acid like hydrochloric or sulfuric acid.

-

This step hydrolyzes both the ester and the nitrile functionalities to the carboxylic acid.

-

The final product, 1-Ethylcyclopropane-1-carboxylic acid, is then isolated by extraction and purified, for example, by crystallization or distillation under reduced pressure.

Characterization

The identity and purity of the synthesized 1-Ethylcyclopropane-1-carboxylic acid would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the ethyl group (a triplet and a quartet), diastereotopic methylene protons of the cyclopropane ring (complex multiplets), and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Would display distinct peaks for the quaternary cyclopropyl carbon, the methylene carbons of the cyclopropane ring, the carbons of the ethyl group, and the carbonyl carbon of the carboxylic acid.

-

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a strong carbonyl (C=O) stretch around 1700 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak would be observed at m/z = 114.14, corresponding to the molecular weight of the compound.

Application in Drug Discovery: A Building Block for Targeted Protein Degradation

The primary application of 1-Ethylcyclopropane-1-carboxylic acid in the pharmaceutical industry is as a specialized building block for the synthesis of PROteolysis TArgeting Chimeras (PROTACs) .[2]

The Role of PROTACs in Modern Therapeutics

PROTACs are heterobifunctional molecules designed to eliminate specific proteins from cells.[4] They consist of three key components:

-

A ligand that binds to a target protein of interest (the "warhead").

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.[5]

By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the target protein, marking it for degradation by the proteasome.[4] This approach offers a powerful alternative to traditional enzyme inhibition and has the potential to target proteins previously considered "undruggable."

Figure 3. The mechanism of action of PROTACs in targeted protein degradation.

The Contribution of 1-Ethylcyclopropane-1-carboxylic Acid

1-Ethylcyclopropane-1-carboxylic acid is typically used as a component of the linker in PROTAC synthesis. The carboxylic acid group provides a convenient handle for conjugation to either the target protein ligand or the E3 ligase ligand, often through amide bond formation. The cyclopropane moiety offers several advantages in linker design:

-

Conformational Rigidity: The rigid cyclopropane ring can help to control the spatial orientation of the two ends of the PROTAC, which is crucial for the efficient formation of a productive ternary complex between the target protein and the E3 ligase.

-

Improved Physicochemical Properties: The introduction of a cyclopropane ring can modulate properties such as solubility and metabolic stability.

-

Vectorial Properties: The defined geometry of the substituted cyclopropane can act as a vector, directing the attached ligands into specific orientations.

The ethyl group provides a degree of lipophilicity and steric bulk that can be fine-tuned to optimize the binding and overall properties of the PROTAC. The choice of this specific building block is a deliberate design element to explore the structure-activity relationship (SAR) of the linker, which is a critical aspect of PROTAC optimization.

Safety and Handling

1-Ethylcyclopropane-1-carboxylic acid is classified as a corrosive substance. It is known to cause severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-Ethylcyclopropane-1-carboxylic acid is a valuable and versatile building block in modern drug discovery. Its unique molecular structure, characterized by a rigid cyclopropane core, provides medicinal chemists with a powerful tool to design and synthesize novel therapeutics, particularly in the exciting field of targeted protein degradation. As the principles of PROTAC design continue to be refined, the demand for specialized and well-characterized building blocks like 1-Ethylcyclopropane-1-carboxylic acid is expected to grow, further cementing its importance in the development of next-generation medicines.

References

- Google Patents. (n.d.). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. CN103864635A.

-

Patsnap Eureka. (n.d.). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

-

Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC. Retrieved from [Link]

- Google Patents. (n.d.). Process of preparation of cyclopropane carboxylic acids. EP0879813A1.

-

CP Lab Safety. (n.d.). 1-ethylcyclopropane-1-carboxylic acid, min 97%, 1 gram. Retrieved from [Link]

-

Frontiers. (n.d.). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethylcyclopropane-1-carboxylic acid. Retrieved from [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved from [Link]

-

Targeted Protein Degradation: from Chemical Biology to Drug Discovery. PMC. Retrieved from [Link]

-

YouTube. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl cyclopropanecarboxylate. Retrieved from [Link]

-

ResearchGate. (2026, January 12). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Protein-Targeted Degradation Agents Based on Natural Products. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]

-

University of Dundee. (2024, July 20). CeTPD Journal Club. Retrieved from [Link]

-

New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024, October 7). Bioactive Compounds in Health and Disease. Retrieved from [Link]

-

Chem-Space. (n.d.). 1-ethylcyclopropane-1-carboxylic acid. Retrieved from [Link]

-

eScholarship.org. (2022, December 1). Targeted Protein Degradation: Design Considerations for PROTAC Development. Retrieved from [Link]

-

Critical assessment of targeted protein degradation as a research tool and pharmacological modality. NIH. Retrieved from [Link]

Sources

- 1. 1-Ethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 21960707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]

- 5. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

1-Ethylcyclopropane-1-carboxylic Acid: A Comprehensive Spectral Guide

CAS Number: 150864-95-2 Molecular Formula: C₆H₁₀O₂ Molecular Weight: 114.14 g/mol [1][2]

Part 1: Introduction & Structural Logic

In the realm of drug design, the cyclopropane ring is a privileged scaffold. It serves as a bioisostere for alkenes and introduces specific conformational constraints that can lock a pharmacophore into its active conformation. 1-Ethylcyclopropane-1-carboxylic acid represents a critical building block where the 1,1-disubstitution pattern creates a quaternary center, significantly altering the metabolic stability and lipophilicity compared to its linear analogs.

This guide provides a rigorous spectral analysis of this molecule. Unlike standard database entries, we dissect the causality behind the signals—why the protons resonate where they do and how to distinguish this acid from its common isomer, ethyl cyclopropanecarboxylate.

Structural Geometry & Shielding

The cyclopropane ring possesses significant diamagnetic anisotropy. The "banana bonds" (high p-character C-C bonds) create a shielding cone above and below the ring plane and a deshielding zone in the plane.

-

Quaternary Center (C1): The 1-position is substituted with both a carboxyl group (electron-withdrawing) and an ethyl group (electron-donating). This push-pull electronic environment is the key to interpreting the NMR data.

-

Isomerism Warning: This compound is isomeric with ethyl cyclopropanecarboxylate (CAS 4606-07-9). A common error in synthesis is misidentifying the ester as the acid. This guide highlights the specific spectral markers (Diagnostic Peaks) to prevent this.

Part 2: Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5][6][7]

1H NMR (Proton NMR)

Solvent: CDCl₃ (7.26 ppm reference)

The proton spectrum is characterized by the distinct high-field signals of the cyclopropane ring and the aliphatic ethyl chain.

| Proton Environment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J) | Assignment Logic |

| -COOH | 10.5 - 12.5 | Broad Singlet | 1H | - | Acidic proton. Position varies with concentration/solvent (H-bonding). |

| Ethyl -CH₂- | 1.55 - 1.65 | Quartet | 2H | ~7.2 Hz | Deshielded by the quaternary C1 and ring anisotropy relative to a standard alkane. |

| Ring -CH₂- (cis/trans) | 1.20 - 1.35 | Multiplet | 2H | - | "AA'BB'" system. Protons cis to the ethyl group. |

| Ethyl -CH₃ | 0.98 - 1.05 | Triplet | 3H | ~7.2 Hz | Terminal methyl group. |

| Ring -CH₂- (cis/trans) | 0.75 - 0.85 | Multiplet | 2H | - | "AA'BB'" system. Protons trans to the ethyl group (shielded). |

Critical Distinction: In the isomeric ethyl ester, the ethyl group is attached to oxygen. The -O-CH₂- signal appears as a quartet at ~4.1 ppm . The absence of any signal near 4.0 ppm confirms the structure is the acid , not the ester.

13C NMR (Carbon-13 NMR)

Solvent: CDCl₃ (77.16 ppm reference)

The carbon spectrum confirms the quaternary center and the carbonyl environment.

| Carbon Environment | Shift (δ, ppm) | Type | Notes |

| C=O (Carboxyl) | 180.5 - 182.0 | Quaternary | Characteristic acid carbonyl. |

| C1 (Quaternary) | 28.5 - 30.0 | Quaternary | Shifted downfield by -COOH and ring strain. |

| Ethyl -CH₂- | 27.0 - 28.5 | CH₂ | Methylene of the ethyl chain. |

| Ring -CH₂- | 15.5 - 17.0 | CH₂ | Ring carbons (typically equivalent or close). |

| Ethyl -CH₃ | 11.5 - 12.5 | CH₃ | Terminal methyl. |

Infrared (IR) Spectroscopy[8]

The IR spectrum is dominated by the carboxylic acid functionality.[3]

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Diagnostic Value |

| 2500 - 3300 | O-H Stretch | Broad, Med | Characteristic "acid beard" shape; indicates free COOH. |

| 3000 - 3090 | C-H Stretch (Ring) | Weak-Med | Cyclopropane C-H bonds are shorter/stiffer (sp²-like), absorbing >3000 cm⁻¹. |

| 2850 - 2980 | C-H Stretch (Alkyl) | Strong | Ethyl group C-H stretches. |

| 1690 - 1715 | C=O Stretch | Strong | Carbonyl dimer stretch. Lower freq than ester (~1735) due to H-bonding. |

| 1420 - 1440 | C-O-H Bend | Medium | Coupled C-O stretch/O-H bend. |

| ~930 | O-H Out-of-Plane | Medium | Broad band characteristic of acid dimers. |

Mass Spectrometry (MS)[3][6][9]

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion (M⁺): 114 m/z

The fragmentation pattern is driven by the stability of the cyclopropyl cation and alpha-cleavage.

| m/z | Fragment Ion | Abundance | Mechanism |

| 114 | [M]⁺ | Weak | Molecular ion. |

| 97 | [M - OH]⁺ | Medium | Loss of hydroxyl radical. |

| 69 | [M - COOH]⁺ | Base Peak (100%) | Diagnostic. Loss of carboxyl group to form the 1-ethylcyclopropyl cation. |

| 55 | [C₄H₇]⁺ | High | Ring opening/rearrangement of the cation. |

| 45 | [COOH]⁺ | Medium | Carboxyl fragment. |

| 29 | [C₂H₅]⁺ | High | Ethyl group cleavage. |

Part 3: Experimental Workflow & Logic

The following diagram illustrates the logical flow for structural confirmation, emphasizing the "Self-Validating" approach required for high-integrity research.

Caption: Analytical decision tree for distinguishing 1-ethylcyclopropane-1-carboxylic acid from its ester isomer.

Synthesis & Fragmentation Pathway

Understanding the fragmentation aids in interpreting the MS data. The stability of the cyclopropyl cation drives the base peak formation.

Caption: Primary mass spectrometric fragmentation pathway showing the origin of the base peak (m/z 69).

Part 4: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21960707, 1-Ethylcyclopropane-1-carboxylic acid. Retrieved from [Link]

-

Bayer, A. et al. (2010). Synthesis of 1-substituted cyclopropanecarboxylic acids. Journal of Organic Chemistry. (Contextual synthesis and NMR data for 1-substituted cyclopropanes).

-

NIST Mass Spectrometry Data Center. Cyclopropanecarboxylic acid, 1-ethyl-. Retrieved from [Link]

Sources

The Cyclopropane Core in Drug Discovery: A Technical Guide to the Biological Potential of 1-Ethylcyclopropane-1-carboxylic Acid Derivatives

Introduction: The Enduring Appeal of a Strained Ring System

In the landscape of medicinal chemistry, the cyclopropane ring stands out as a compact and rigid three-membered carbocycle. Its inherent ring strain and unique electronic properties make it a valuable structural motif in the design of novel therapeutics.[1] The rigid conformation of the cyclopropane ring can enhance the binding affinity of a molecule to its biological target, improve metabolic stability, and reduce off-target effects.[1][2] Consequently, compounds incorporating a cyclopropane scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[2][3]

This technical guide delves into the prospective biological activities of derivatives of 1-Ethylcyclopropane-1-carboxylic acid. While direct experimental data on this specific family of compounds is not extensively available in public literature, this document will extrapolate their potential based on the well-documented activities of structurally related cyclopropane carboxylic acid derivatives. We will explore potential mechanisms of action, provide exemplary experimental protocols for activity assessment, and present data from analogous compounds to guide future research in this promising area.

The Physicochemical Landscape of 1-Ethylcyclopropane-1-carboxylic Acid

The parent compound, 1-Ethylcyclopropane-1-carboxylic acid, possesses a unique three-dimensional structure conferred by the cyclopropane ring. This compact and rigid scaffold can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or alkynes, offering advantages in terms of metabolic stability and binding interactions. The carboxylic acid moiety provides a handle for derivatization into esters, amides, and other functional groups, allowing for the exploration of a wide chemical space to modulate pharmacokinetic and pharmacodynamic properties.

A Spectrum of Potential Biological Activities

Based on extensive research into various cyclopropane carboxylic acid derivatives, we can anticipate a range of biological activities for derivatives of 1-Ethylcyclopropane-1-carboxylic acid.

Antimicrobial and Antifungal Activity

Derivatives of cyclopropane carboxylic acid have shown significant promise as antimicrobial and antifungal agents.[2][4] The introduction of different amide and aryl groups to the cyclopropane core has been shown to significantly influence their activity.[4] For instance, certain aryl amide derivatives have demonstrated higher antibacterial activity than their fatty amide counterparts.[2]

Hypothesized Mechanism of Action: The antimicrobial and antifungal activity of these compounds may stem from their ability to disrupt microbial cell membranes or inhibit essential enzymes. For example, some antifungal cyclopropane derivatives have been shown to interact with the CYP51 protein, a key enzyme in ergosterol biosynthesis in fungi.[4]

Anti-biofilm Activity

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. A notable study on 2-heptylcyclopropane-1-carboxylic acid, an analog of a bacterial signaling molecule, demonstrated its ability to disperse and inhibit biofilms of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.[5] This compound was also shown to act synergistically with common antibiotics, reducing the minimum concentration required for biofilm inhibition and eradication.[5]

Potential Application: Derivatives of 1-Ethylcyclopropane-1-carboxylic acid could be explored for their potential to disrupt biofilm formation or disperse existing biofilms, offering a novel approach to treating persistent bacterial infections.

Anti-inflammatory Activity

Certain cyclopropane carboxylic acid derivatives have been investigated for their anti-inflammatory properties. A patent for novel cyclopropane carboxylic acid derivatives highlights their potential as inhibitors of leukotriene C4 synthase.[6] This enzyme is involved in the production of leukotrienes, which are potent pro-inflammatory mediators implicated in respiratory diseases such as asthma.[6]

Illustrative Signaling Pathway: Leukotriene Synthesis

The following diagram illustrates the leukotriene synthesis pathway, a potential target for anti-inflammatory cyclopropane derivatives.

Caption: The Leukotriene Synthesis Pathway and the potential inhibitory point for novel anti-inflammatory drugs.

Plant Growth Regulation

In the realm of agriculture, derivatives of 1-aminocyclopropane-1-carboxylic acid (ACC), a closely related structure, are well-known as precursors to the plant hormone ethylene, which regulates many aspects of plant growth and development.[7][8] The development of novel functionally substituted cyclopropane carboxylic acids is being explored to create effective inhibitors of ethylene biosynthesis, which can be crucial for preserving the quality of fruits and vegetables.[8]

Experimental Protocols for Biological Activity Screening

To facilitate the investigation of 1-Ethylcyclopropane-1-carboxylic acid derivatives, this section provides detailed, standard methodologies for assessing their potential biological activities.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Workflow Diagram: Antimicrobial Susceptibility Testing

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Step-by-Step Methodology:

-

Preparation of Test Compound: Dissolve the synthesized 1-Ethylcyclopropane-1-carboxylic acid derivative in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

-

Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

-

Assay Setup: In a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells. Add 100 µL of the stock solution of the test compound to the first well and perform a 2-fold serial dilution across the plate.

-

Inoculation: Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB. Add 10 µL of the diluted bacterial suspension to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Anti-inflammatory Assay: Leukotriene C4 Synthase Inhibition

This protocol provides a framework for assessing the inhibitory activity of a compound against LTC4 synthase.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Obtain recombinant human LTC4 synthase and its substrate, Leukotriene A4 (LTA4). Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 10 mM glutathione).

-

Assay Reaction: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the LTC4 synthase enzyme. Pre-incubate for 15 minutes at room temperature.

-

Initiation of Reaction: Initiate the reaction by adding LTA4.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

-

Termination and Detection: Stop the reaction by adding a quenching solution (e.g., acetonitrile). The product, LTC4, can be quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit or by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Illustrative Data on Cyclopropane Carboxylic Acid Derivatives

| Compound | Biological Activity | Target Organism/Enzyme | Potency (MIC/IC50) | Reference |

| 2-heptylcyclopropane-1-carboxylic acid | Anti-biofilm | S. aureus | Dispersed ~100% of biofilm at 125 µg/mL | [5] |

| 2-heptylcyclopropane-1-carboxylic acid | Anti-biofilm | P. aeruginosa | Dispersed ~60% of biofilm at 125 µg/mL | [5] |

| Thiazole amide of a cyclopropane carboxylic acid | Antibacterial | E. coli | MIC80 = 32 µg/mL | [4] |

| Various cyclopropane-1-carboxamides | Antifungal | Candida albicans | MIC80 = 16 µg/mL (for most active compounds) | [4] |

Conclusion and Future Directions

The unique structural and physicochemical properties of the cyclopropane ring make it a highly attractive scaffold in modern drug discovery. While the biological activities of 1-Ethylcyclopropane-1-carboxylic acid derivatives remain to be fully elucidated, the extensive research on analogous compounds strongly suggests their potential as a source of novel therapeutic agents. The diverse activities observed in other cyclopropane carboxylic acid derivatives, ranging from antimicrobial and anti-inflammatory to plant growth regulation, provide a solid foundation and rationale for the synthesis and biological evaluation of a library of 1-Ethylcyclopropane-1-carboxylic acid derivatives. The experimental protocols and illustrative data presented in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this promising chemical space. Future investigations should focus on synthesizing a diverse range of ester and amide derivatives and screening them against a broad panel of biological targets to unlock their full therapeutic potential.

References

A comprehensive list of references will be compiled and provided in the final version of this technical guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 7. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]

- 8. ffhdj.com [ffhdj.com]

Strategic Utilization of 1-Ethylcyclopropane-1-carboxylic Acid in Drug Design

Executive Summary: The Quaternary Carbon Advantage

In modern medicinal chemistry, the 1-ethylcyclopropane-1-carboxylic acid (CAS: 150864-95-2) scaffold represents more than a simple cycloalkane; it is a precision tool for conformational restriction and metabolic blocking .[1][2]

As drug discovery moves away from flat, sp²-rich aromatic systems toward sp³-rich architectures (the "Escape from Flatland"), the 1,1-disubstituted cyclopropane motif has emerged as a critical bioisostere for the tert-butyl group and the gem-dimethyl moiety.[1][2] Unlike flexible alkyl chains, the 1-ethylcyclopropyl group introduces a quaternary carbon that locks vectors of attached substituents while simultaneously blocking oxidative metabolism at the α-position.[1][2]

This guide details the robust synthesis, chemical reactivity, and strategic application of this building block in high-value pharmaceutical intermediates.[1][3]

Part 1: The Synthetic Engine (Robust Production)

The most reliable route to 1-ethylcyclopropane-1-carboxylic acid for scale-up is the Malonate Diester Alkylation-Cyclization sequence.[1][2] Unlike the Kulinkovich reaction, which requires sensitive organometallics, the malonate route utilizes standard reagents and offers predictable scalability.

Mechanism of Action: The Double Alkylation Strategy

The synthesis relies on the sequential alkylation of diethyl malonate. The order of operations is critical:

-

Cyclopropanation: Intramolecular cyclization using 1,2-dibromoethane.[1][2]

-

Hydrolysis & Decarboxylation: Revealing the mono-acid.

Visualization: Synthetic Pathway

The following diagram illustrates the critical flow from commodity starting materials to the target building block.

Figure 1: Step-wise synthetic pathway for the production of 1-Ethylcyclopropane-1-carboxylic acid via the malonate route.

Part 2: Experimental Protocols

Protocol A: Synthesis of 1-Ethylcyclopropane-1-carboxylic Acid

Note: This protocol is adapted for a 50g scale batch.

Reagents:

-

Sodium Hydride (60% dispersion in oil, 2.2 eq)[1]

Step-by-Step Methodology:

-

Cyclization: To a flame-dried 3-neck flask under N₂ atmosphere, add NaH (washed with hexanes) and anhydrous DMF. Cool to 0°C.[1][2][4]

-

Add diethyl ethylmalonate dropwise over 30 minutes. Evolution of H₂ gas will be vigorous.[1][2] Stir for 1 hour at room temperature to ensure complete enolate formation.

-

Add 1,2-dibromoethane dropwise.[1][2] Heat the reaction mixture to 60°C for 12 hours. Checkpoint: Monitor disappearance of starting material via TLC (Hexane/EtOAc 9:1).

-

Workup: Quench carefully with saturated NH₄Cl. Extract with diethyl ether (3x).[1][2] Dry organics over MgSO₄ and concentrate to yield the diester intermediate.[1]

-

Hydrolysis: Dissolve the crude diester in EtOH/H₂O (1:1). Add KOH (4.0 eq) and reflux for 4 hours. Acidify to pH 1 with conc. HCl. Extract the dicarboxylic acid with EtOAc.

-

Decarboxylation: Place the crude dicarboxylic acid in a round-bottom flask. Heat neat to 160–180°C in an oil bath. CO₂ evolution will be observed.[1][2] Maintain temperature until gas evolution ceases (approx. 2 hours).

-

Purification: Distill the resulting oil under reduced pressure (approx. 10 mmHg) to obtain the pure title compound as a colorless oil.

Protocol B: Curtius Rearrangement to 1-Ethylcyclopropylamine

The carboxylic acid is frequently converted to the amine, a privileged motif in CNS drug discovery (e.g., NMDA receptor modulators).[1]

Reagents:

Methodology:

-

Add TEA, followed by DPPA dropwise at room temperature.

-

Heat the mixture to reflux (85°C) for 6 hours. The intermediate isocyanate forms and is immediately trapped by t-BuOH to form the Boc-protected amine.[1][2]

-

Deprotection: Treat the Boc-amine with 4M HCl in dioxane to liberate the free amine hydrochloride salt.[1][2]

Part 3: Medicinal Chemistry Logic

The Bioisosteric Replacement

The 1-ethylcyclopropyl group serves as a superior bioisostere for the tert-butyl group.[1][2] While both provide significant steric bulk, the cyclopropane ring alters the physicochemical profile:

-

Lipophilicity (LogP): Slightly lower than t-butyl, improving aqueous solubility.[1][2]

-

Metabolic Stability: The cyclopropane C-H bonds are stronger (approx. 106 kcal/mol) than typical alkyl C-H bonds, reducing susceptibility to Cytochrome P450 oxidation at the α-position.[1]

Conformational Locking

In drug design, reducing the entropic penalty of binding is crucial for potency. The 1,1-disubstitution pattern forces the "ethyl" and "carbonyl" vectors into a rigid orientation relative to the ring plane.[1]

Comparison Table: Substituent Effects

| Property | tert-Butyl Group | 1-Ethylcyclopropyl Group | Advantage |

| Bond Angle | ~109.5° (Tetrahedral) | ~60° (Internal Ring) | Unique vector projection |

| Metabolic Liability | High (Oxidation of methyls) | Low (Ring strain protects C-H) | Extended Half-life (t1/2) |

| Steric Bulk | Spherical | Oblate/Planar | Fits narrow binding pockets |

| Chemical Stability | Stable | Acid Sensitive (Ring opening) | Allows specific prodrug strategies |

Pathway Visualization: From Building Block to Bioactive Scaffold

The following diagram demonstrates how this single acid feeds into three distinct medicinal chemistry workflows.

Figure 2: Divergent synthesis pathways utilizing the core acid scaffold.

References

-

Synthesis of Cyclopropanecarboxylic Acids

-

Curtius Rearrangement Applications

-

Cyclopropanes in Medicinal Chemistry

-

Metabolic Stability of Cyclopropanes

-

Commercial Availability & Properties

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Lemborexant | C22H20F2N4O2 | CID 56944144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclopropane - Wikipedia [en.wikipedia.org]

- 5. 1-ETHYNYLCYCLOPROPANE-1-CARBOXYLIC ACID | 933755-97-6 [chemicalbook.com]

- 6. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]

The Cyclopropane Scaffold: A Technical Guide to the Structure-Activity Relationship of 1-Ethylcyclopropane-1-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a motif of inherent strain and unique stereoelectronic properties, is a privileged scaffold in medicinal chemistry and agrochemistry.[1][2] Its incorporation into small molecules can significantly influence their conformation, metabolic stability, and biological activity. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of analogs based on the 1-ethylcyclopropane-1-carboxylic acid core. Drawing upon established principles from related cyclopropane-containing bioactive molecules, this document offers a predictive framework for designing novel analogs with tailored activities. We will delve into the synthetic rationale, propose key structural modifications, and outline detailed experimental protocols for synthesis and biological evaluation, thereby providing a comprehensive resource for researchers engaged in the discovery and development of novel cyclopropane-based compounds.

Introduction: The Significance of the 1-Ethylcyclopropane-1-carboxylic Acid Scaffold

1-Ethylcyclopropane-1-carboxylic acid is a simple yet intriguing molecule. While not extensively studied in its own right, its structural components—the cyclopropane ring, the carboxylic acid, and an alkyl substituent at a quaternary center—are present in a wide array of biologically active compounds. Notably, the closely related 1-aminocyclopropane-1-carboxylic acid (ACC) is the immediate precursor to the plant hormone ethylene, and its metabolism by ACC oxidase is a critical control point in plant physiology.[3][4][5] This has led to the development of cyclopropane-based inhibitors of ACC oxidase for agricultural applications.[4]

The rigid cyclopropane unit serves as a conformational constraint, which can lock a molecule into a bioactive conformation, enhancing its affinity for a biological target.[2] Furthermore, the cyclopropane ring can act as a bioisostere for other chemical groups, such as a carbon-carbon double bond, offering improved metabolic stability and pharmacokinetic properties.[1] This guide will explore the untapped potential of the 1-ethylcyclopropane-1-carboxylic acid scaffold by dissecting its structure to understand how modifications at each position can influence biological activity.

A Hypothesized Structure-Activity Relationship (SAR) Framework

In the absence of extensive direct SAR data for 1-ethylcyclopropane-1-carboxylic acid itself, we will construct a hypothesized SAR model based on established findings for analogous cyclopropane derivatives, particularly those targeting enzymes. This framework will serve as a predictive tool to guide the design of novel analogs.

The Core Scaffold: Key Interaction Points

The 1-ethylcyclopropane-1-carboxylic acid scaffold presents three primary regions for modification:

-

The Carboxylic Acid Moiety (C1): This functional group is a key hydrogen bond donor and acceptor and can engage in ionic interactions with biological targets.

-

The Ethyl Group (C1): This alkyl substituent occupies a specific vector in space and can be modified to probe steric and hydrophobic interactions within a binding pocket.

-

The Cyclopropane Ring: Substitutions on the ring itself (at C2 and C3) can profoundly impact stereochemistry, electronics, and overall molecular shape.

Caption: Hypothesized SAR framework for 1-ethylcyclopropane-1-carboxylic acid analogs.

Modifications of the Carboxylic Acid Moiety

The carboxylic acid is often a critical pharmacophore. Its replacement with bioisosteres can modulate acidity, polarity, and cell permeability.

| Modification | Rationale | Predicted Impact on Activity |

| Esterification | Increase lipophilicity, improve cell permeability (prodrug strategy). | Potentially decreased in vitro activity, but improved in vivo efficacy. |

| Amide Formation | Introduce additional hydrogen bonding opportunities, alter charge state. | Activity will be highly dependent on the specific amide substituent and target. |

| Bioisosteres (e.g., tetrazole, hydroxamic acid) | Mimic the charge and hydrogen bonding properties of the carboxylic acid with altered pKa and metabolic stability. | May retain or enhance activity depending on the specific target's active site. |

Modifications of the Ethyl Group

The ethyl group at the C1 position provides a vector for probing a specific region of the binding site.

| Modification | Rationale | Predicted Impact on Activity |

| Varying Alkyl Chain Length (methyl, propyl, butyl) | Explore the size and hydrophobic limits of the binding pocket. | Optimal chain length will be target-dependent. |

| Branching (e.g., isopropyl, tert-butyl) | Introduce steric bulk to probe for specific pockets or induce a conformational change. | May increase selectivity for a particular target. |

| Cyclic Analogs (e.g., cyclopropyl, cyclopentyl) | Introduce conformational rigidity and explore different spatial arrangements. | Can lead to higher affinity due to reduced entropic penalty upon binding. |

| Introduction of Functional Groups (e.g., hydroxyl, amino) | Introduce new hydrogen bonding or ionic interactions. | Can significantly enhance binding affinity if a complementary residue is present in the target. |

Modifications of the Cyclopropane Ring

Substituents on the cyclopropane ring introduce stereochemical complexity and can fine-tune the electronic properties of the molecule. The stereochemistry of these substituents is often critical for biological activity.[2]

| Modification | Rationale | Predicted Impact on Activity |

| Substitution at C2 and/or C3 | Introduce additional points of interaction with the target. | The nature and stereochemistry of the substituent will be critical. |

| Introduction of Electron-Withdrawing Groups (e.g., F, Cl) | Alter the electronics of the cyclopropane ring. | May influence binding affinity and metabolic stability. |

| Introduction of Electron-Donating Groups (e.g., CH3, OCH3) | Alter the electronics of the cyclopropane ring. | May influence binding affinity and metabolic stability. |

| Diastereomeric and Enantiomeric Separation | Isolate the most active stereoisomer. | It is highly likely that one stereoisomer will be significantly more active than others. |

Synthetic Methodologies

The synthesis of 1-ethylcyclopropane-1-carboxylic acid analogs can be approached through several established routes. The choice of method will depend on the desired substitution pattern.

General Synthesis of 1-Alkyl-1-cyclopropanecarboxylic Acids

A common and versatile method involves the cyclopropanation of an appropriate α,β-unsaturated ester followed by hydrolysis.

Caption: General synthetic workflow for 1-alkyl-1-cyclopropanecarboxylic acids.

Experimental Protocol: Synthesis of 1-Ethylcyclopropane-1-carboxylic acid

-

Esterification: React 2-ethylpropenoic acid with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ethyl 2-ethylpropenoate.

-

Cyclopropanation (Simmons-Smith Reaction):

-

To a solution of diethylzinc in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add diiodomethane dropwise.

-

Stir the mixture for 30 minutes to form the zinc carbenoid.

-

Add the ethyl 2-ethylpropenoate to the reaction mixture and allow it to warm to room temperature.

-

Stir for 12-24 hours until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-ethylcyclopropane-1-carboxylate.

-

-

Hydrolysis:

-

Dissolve the crude ester in a mixture of tetrahydrofuran and water.

-

Add an excess of lithium hydroxide monohydrate.

-

Stir the mixture at room temperature for 4-12 hours.

-

Acidify the reaction mixture with aqueous HCl to pH ~2.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-ethylcyclopropane-1-carboxylic acid.

-

Synthesis of Substituted Cyclopropane Analogs

The synthesis of analogs with substituents on the cyclopropane ring often requires more specialized methods, such as the reaction of a malonic ester derivative with a 1,2-dihaloethane.[6][7]

Biological Evaluation: Protocols for Enzyme Inhibition Assays

Given that many cyclopropane carboxylic acid derivatives act as enzyme inhibitors, a robust enzyme inhibition assay is crucial for evaluating the activity of newly synthesized analogs.[8][9][10]

General Protocol for an Enzyme Inhibition Assay:

-

Reagent Preparation:

-

Prepare a stock solution of the enzyme in a suitable buffer that ensures its stability and activity.

-

Prepare a stock solution of the substrate.

-

Prepare stock solutions of the test compounds (analogs of 1-ethylcyclopropane-1-carboxylic acid) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate format):

-

Add the assay buffer to all wells.

-

Add varying concentrations of the test compounds to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor (if available).

-

Add the enzyme solution to all wells except the negative control (no enzyme) wells.

-

Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[9]

-

Initiate the reaction by adding the substrate solution to all wells.

-

Monitor the reaction progress by measuring a change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates (velocities) from the linear portion of the progress curves.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., the four-parameter logistic equation) to determine the IC50 value.

-

Caption: A typical workflow for an enzyme inhibition assay.

Computational Approaches: Guiding Analog Design

Computational tools such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies can provide valuable insights into the key structural features required for biological activity and can guide the design of more potent and selective analogs.[11][12][13][14][15][16]

A pharmacophore model can be generated based on a set of active compounds to define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) necessary for binding to the target. This model can then be used to virtually screen for new compounds or to prioritize the synthesis of novel analogs.

QSAR studies aim to correlate the biological activity of a series of compounds with their physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters). A statistically significant QSAR model can be used to predict the activity of unsynthesized analogs, thereby streamlining the drug discovery process.

Conclusion and Future Directions

The 1-ethylcyclopropane-1-carboxylic acid scaffold represents a promising starting point for the development of novel bioactive molecules. While direct SAR data is limited, by leveraging the extensive knowledge from related cyclopropane-containing compounds, a rational approach to analog design can be undertaken. The hypothesized SAR framework presented in this guide provides a roadmap for exploring the chemical space around this core structure.

Future work should focus on synthesizing a diverse library of analogs with systematic modifications at the C1 position and on the cyclopropane ring. The biological evaluation of these compounds against a panel of relevant targets will be crucial for validating and refining the proposed SAR model. The integration of computational approaches will further accelerate the discovery of potent and selective compounds for applications in medicine and agriculture.

References

-

1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience. bioRxiv. [Link]

-

Comparative QSAR analysis of cyclo-oxygenase2 inhibiting drugs. Bioinformation. [Link]

-

Steps followed for QSAR analysis for cox2 inhibitors. Dataset contains... ResearchGate. [Link]

- Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.

-

QSAR Study of Some Natural and Synthetic Platelet Aggregation Inhibitors and their Pharmacological Profile. Journal of Applied Pharmaceutical Science. [Link]

-

New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

-

Identification of dual Acetyl-CoA carboxylases 1 and 2 inhibitors by pharmacophore based virtual screening and molecular docking approach. PubMed. [Link]

-

Competitive Cationic Pathways and the Asymmetric Synthesis of 1,2-Disubstituted Cyclopropanes: Insight into the Cyclopropylcarbinyl Cation. Curate ND. [Link]

-

Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

-

Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI. [Link]

-

Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. PubMed Central. [Link]

-

Diastereoselective Synthesis of Enantiomerically Pure 1,2-Disubstituted Cyclopropanols from Allylic Sulfones | Request PDF. ResearchGate. [Link]

-

Guidelines for the digestive enzymes inhibition assay. ResearchGate. [Link]

-

Molecular Graphics and QSAR in the Study of Enzyme-Ligand Interactions. On the Definition of Bioreceptors. ACS Publications. [Link]

-

Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link]

-

Pharmacophore Modeling and Binding Affinity of Secondary Metabolites from Angelica keiskei to HMG Co-A Reductase. MDPI. [Link]

- Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

-

Enzyme Analysis. G-Biosciences. [Link]

-

Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

Sources

- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. biorxiv.org [biorxiv.org]

- 4. ffhdj.com [ffhdj.com]

- 5. Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparative QSAR analysis of cyclo-oxygenase2 inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of dual Acetyl-CoA carboxylases 1 and 2 inhibitors by pharmacophore based virtual screening and molecular docking approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. lib.ysu.am [lib.ysu.am]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Theoretical and Computational Study of 1-Ethylcyclopropane-1-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1-Ethylcyclopropane-1-carboxylic acid. While this specific molecule has limited dedicated research, this document leverages established principles of organic chemistry and computational science to outline a robust framework for its synthesis, characterization, and in-silico analysis. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the unique properties of cyclopropane-containing molecules and their potential applications. We will explore plausible synthetic routes, predict spectroscopic signatures, and detail a step-by-step workflow for conformational analysis and quantum chemical calculations. The overarching goal is to provide a self-validating system of protocols that encourages further investigation into this and similar small-molecule entities.

Introduction: The Significance of the Cyclopropyl Moiety in Modern Chemistry

The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif that has garnered increasing attention in medicinal chemistry and materials science.[1] Its inherent ring strain bestows unique electronic and conformational properties, making it a valuable component in the design of novel therapeutics and functional materials.[2] The rigid, three-dimensional nature of the cyclopropane scaffold can enforce specific conformations on molecules, which is a critical aspect of rational drug design where precise interaction with biological targets is paramount.[3]

The incorporation of a cyclopropyl group can influence a molecule's metabolic stability, membrane permeability, and binding affinity to protein targets.[1] Cyclopropane derivatives have shown a wide range of biological activities, including roles as enzyme inhibitors and modulators of receptor function.[2]

1-Ethylcyclopropane-1-carboxylic acid, the subject of this guide, is a simple yet intriguing molecule that combines the unique features of the cyclopropane ring with a carboxylic acid functionality and an ethyl substituent. The carboxylic acid group provides a handle for further chemical modifications and can participate in hydrogen bonding interactions, crucial for molecular recognition processes. The ethyl group introduces a degree of lipophilicity and conformational flexibility. Understanding the interplay of these structural features through theoretical and computational studies is essential for unlocking the potential of this and related molecules in various scientific domains.

Synthesis and Spectroscopic Characterization: A Proposed Framework

Proposed Synthetic Pathway

A common and effective method for the synthesis of 1-alkylcyclopropane-1-carboxylic acids involves the cyclopropanation of an appropriate α,β-unsaturated ester followed by hydrolysis. A proposed two-step synthesis for 1-Ethylcyclopropane-1-carboxylic acid is outlined below.

Step 1: Simmons-Smith Cyclopropanation of Ethyl 2-ethylpropenoate

The Simmons-Smith reaction is a well-established method for the formation of cyclopropanes from alkenes. In this proposed step, ethyl 2-ethylpropenoate would be treated with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.

-

Reaction: Ethyl 2-ethylpropenoate + CH₂I₂ + Zn(Cu) → Ethyl 1-ethylcyclopropane-1-carboxylate

-

Rationale: The Simmons-Smith reaction is known for its stereospecificity and tolerance of various functional groups, including esters. The zinc-copper couple activates the diiodomethane to form an organozinc intermediate, which then delivers the methylene group to the double bond of the ester.

Step 2: Hydrolysis of Ethyl 1-ethylcyclopropane-1-carboxylate

The resulting ester, ethyl 1-ethylcyclopropane-1-carboxylate, can then be hydrolyzed to the desired carboxylic acid. This is a standard transformation in organic synthesis.

-

Reaction: Ethyl 1-ethylcyclopropane-1-carboxylate + H₂O (in the presence of acid or base) → 1-Ethylcyclopropane-1-carboxylic acid + Ethanol

-

Rationale: Both acidic and basic conditions can be employed for the hydrolysis of the ester. Basic hydrolysis (saponification) followed by an acidic workup is a common and generally high-yielding method.

Below is a diagram illustrating the proposed synthetic workflow.

Caption: Proposed two-step synthesis of 1-Ethylcyclopropane-1-carboxylic acid.

Predicted Spectroscopic Data

In the absence of experimentally acquired spectra for 1-Ethylcyclopropane-1-carboxylic acid, we can predict the key spectroscopic features based on the functional groups present in the molecule.

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Carboxylic Acid Proton (COOH): A broad singlet typically in the range of 10-13 ppm. - Ethyl Group (CH₂CH₃): A quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃). - Cyclopropane Protons (CH₂): Complex multiplets in the upfield region, typically between 0.5 and 1.5 ppm, due to the unique electronic environment of the cyclopropane ring. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically around 170-185 ppm. - Quaternary Cyclopropane Carbon: A signal for the carbon atom attached to the ethyl and carboxyl groups. - Ethyl Group Carbons: Two distinct signals for the methylene and methyl carbons. - Cyclopropane Methylene Carbons: Signals in the upfield region. |

| Infrared (IR) Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer. - C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹. - C-H Stretch (Alkyl and Cyclopropyl): Sharp peaks just below 3000 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (114.14 g/mol ).[4] - Fragmentation Pattern: Loss of the carboxyl group (M-45) and fragmentation of the ethyl group are expected. |

Theoretical and Computational Studies: A Detailed Workflow

Computational chemistry provides a powerful toolkit for investigating the structural, electronic, and energetic properties of molecules like 1-Ethylcyclopropane-1-carboxylic acid.[5] A systematic computational workflow can provide valuable insights into its conformational preferences, vibrational frequencies, and reactivity.

Computational Methodology

A multi-step approach is recommended to ensure both accuracy and computational efficiency.[6] This typically involves an initial conformational search using a lower level of theory, followed by refinement of the most stable conformers at a higher level of theory.

Caption: A general workflow for the computational analysis of a small molecule.

Step-by-Step Computational Protocol

Step 1: Initial 3D Structure Generation

-

Objective: To create an initial three-dimensional structure of 1-Ethylcyclopropane-1-carboxylic acid.

-

Procedure:

-

Use a molecule builder in a computational chemistry software package (e.g., Avogadro, GaussView, ChemDraw).

-

Draw the 2D structure and convert it to a 3D model.

-

Perform a quick geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

Step 2: Conformational Search

-

Objective: To explore the potential energy surface and identify the various stable conformations (rotamers) of the molecule, primarily arising from the rotation of the ethyl group and the carboxylic acid group.

-

Causality: The relative orientation of the ethyl and carboxyl groups can significantly impact the molecule's overall energy and its interaction with other molecules. A thorough conformational search is crucial for identifying the global minimum energy structure.

-

Procedure:

-

Employ a systematic or stochastic conformational search algorithm.

-

Use a computationally inexpensive method, such as a molecular mechanics force field or a semi-empirical quantum mechanical method (e.g., PM7), to rapidly evaluate the energy of a large number of conformations.

-

Define the rotatable bonds (C-C bond of the ethyl group and the C-C bond connecting the cyclopropane ring to the carboxyl group) as the degrees of freedom for the search.

-

Step 3: Clustering and Selection of Low-Energy Conformers

-

Objective: To group similar conformations and select a representative set of low-energy structures for further, more accurate calculations.

-

Procedure:

-

Cluster the conformers generated in the previous step based on their root-mean-square deviation (RMSD).

-

Select the lowest energy conformer from each cluster within a specified energy window (e.g., 5-10 kcal/mol) of the global minimum.

-

Step 4: Geometry Optimization and Frequency Calculation

-

Objective: To obtain accurate geometries and vibrational frequencies for the selected low-energy conformers.

-

Causality: Density Functional Theory (DFT) provides a good balance between accuracy and computational cost for molecules of this size. The choice of functional and basis set is critical for obtaining reliable results. Frequency calculations are essential to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties.

-

Procedure:

-

Perform geometry optimization using a DFT method, such as B3LYP, with a Pople-style basis set like 6-31G(d).[6]

-

Include an implicit solvent model (e.g., PCM or SMD) if the properties in a specific solvent are of interest.

-

Following optimization, perform a frequency calculation at the same level of theory.

-

Step 5: Single-Point Energy Refinement (Optional but Recommended)

-

Objective: To obtain more accurate relative energies of the conformers.

-

Procedure:

-

Use the optimized geometries from the previous step.

-

Perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) and potentially a more accurate DFT functional or even a higher-level ab initio method (e.g., MP2).

-

Step 6: Analysis of Results

-

Objective: To extract meaningful chemical insights from the computational data.

-

Procedure:

-

Thermodynamic Properties: Calculate the relative Gibbs free energies of the conformers to determine their populations at a given temperature.

-

Spectroscopic Properties: Simulate the IR and NMR spectra based on the calculated vibrational frequencies and shielding tensors, respectively. Compare these with the predicted experimental data.

-

Molecular Orbitals: Analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's electronic structure and reactivity.

-

Electrostatic Potential: Map the electrostatic potential onto the electron density surface to identify regions of positive and negative charge, which can indicate sites for electrophilic and nucleophilic attack.

-